molecular formula C17H13BrO5 B1363307 (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B1363307
M. Wt: 377.2 g/mol
InChI Key: SBFNPXUJTGKBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a bromobenzodioxole moiety, and a propenoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 4-methoxyphenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester linkage can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenol.

    Substitution: Formation of 4-methoxyphenyl (E)-3-(6-substituted-1,3-benzodioxol-5-yl)-2-propenoate.

Scientific Research Applications

(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromobenzodioxole moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-methoxyphenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.

Uniqueness

The presence of the bromine atom in (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding interactions in various applications.

Properties

Molecular Formula

C17H13BrO5

Molecular Weight

377.2 g/mol

IUPAC Name

(4-methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3

InChI Key

SBFNPXUJTGKBNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3

Origin of Product

United States

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